molecular formula C20H22N2O4S B2740371 (4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone CAS No. 1002227-56-6

(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

Cat. No.: B2740371
CAS No.: 1002227-56-6
M. Wt: 386.47
InChI Key: AMEHMDAORQJVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone (CAS 1002227-56-6) is a chemical compound with a molecular formula of C20H22N2O4S and a molecular weight of 386.46 g/mol . This reagent features a piperazine core substituted with a (4-methoxyphenyl)methanone group and a trans-2-phenylethenesulfonyl moiety, which may be of significant interest in medicinal chemistry and drug discovery research. Piperazine derivatives are recognized as key structural motifs in the development of pharmacologically active compounds and are frequently utilized in the synthesis of molecules that interact with central nervous system targets . The specific stereochemistry of the vinyl sulfone group (E-configuration) can be critical for its interactions in biological systems, making it a precise tool for probing structure-activity relationships. Researchers can apply this compound in various fields, including as a building block for the synthesis of more complex molecules, in the development of receptor ligands, or as a potential intermediate for compounds with 5-HT (serotonin) receptor activity, given the known pharmacological profile of related methoxyphenylpiperazine derivatives . Available data indicates a predicted density of 1.33±0.1 g/cm³ at 20 °C and a predicted boiling point of 594.7±60.0 °C . This product is listed with a purity of ≥95% and is offered for immediate procurement . This compound is intended for research and development purposes in a controlled laboratory environment. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-19-9-7-18(8-10-19)20(23)21-12-14-22(15-13-21)27(24,25)16-11-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEHMDAORQJVBJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the addition of the phenylethenyl sulfonyl group. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves the use of methoxyphenyl halides in a nucleophilic substitution reaction with the piperazine ring.

    Addition of the Phenylethenyl Sulfonyl Group: This can be accomplished through a sulfonylation reaction using phenylethenyl sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The phenylethenyl group can be reduced to form phenylethyl derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of the phenylethenyl group may produce phenylethyl derivatives.

Scientific Research Applications

(4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving piperazine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl and phenylethenyl sulfonyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • (4-Fluorophenyl) Analog: Replacing methoxy with fluoro (as in (4-fluorophenyl)-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone) reduces steric bulk and increases electronegativity. This may improve metabolic stability but diminish hydrogen bonding capacity compared to the methoxy group, which can donate electrons via resonance .
  • (3-Fluorophenyl) Derivatives: Compounds like (3-fluorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone (333757-10-1) highlight positional isomerism. The meta-fluoro substitution may disrupt π-π stacking interactions critical for target binding, unlike the para-methoxy group in the parent compound .
  • Chloro and Methyl Substituents : describes a 5-chloro-2-methoxy-4-methylphenyl analog. Chlorine’s electron-withdrawing effect and larger size could enhance binding affinity but reduce solubility compared to methoxy .

Stereochemical Variations

  • The (E)-configuration in the parent compound likely optimizes steric alignment with target sites .

Piperazine Modifications

  • Methylpiperazine Derivatives: Compounds like (4-methylpiperazin-1-yl)methanone () exhibit increased basicity, which could enhance solubility in acidic environments but reduce blood-brain barrier penetration compared to the unsubstituted piperazine .

Sulfonyl Group Variations

  • Benzimidazole-Containing Analogs: ZINC000032736238 () replaces the styryl group with a benzimidazole, forming a π-donor hydrogen bond (3.94 Å with Asn 347). The parent compound’s styryl moiety may instead engage in hydrophobic interactions or weaker van der Waals forces .

Key Differentiators and Advantages

  • Methoxy Group : Balances hydrophobicity and hydrogen bonding, unlike purely hydrophobic (methyl) or polar (fluoro) substituents.
  • (E)-Styryl Moiety : Optimizes spatial alignment for target binding compared to (Z)-isomers or flexible linkers.
  • Sulfonylpiperazine Core : Provides strong hydrogen bond acceptance, critical for enzyme inhibition (e.g., COX-2).

Biological Activity

The compound (4-methoxyphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural components, including a piperazine ring and a methoxyphenyl group, suggest diverse therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by several functional groups that may influence its biological activity:

  • Piperazine Ring : Known for its role in various pharmacological agents.
  • Methoxy Group : Enhances lipophilicity, potentially affecting absorption and distribution.
  • Sulfonyl Linkage : Often associated with increased biological activity.

Predicted Biological Activities

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activities of this compound. The predictions suggest various therapeutic potentials, including:

  • Anti-inflammatory
  • Analgesic
  • Anticancer
  • Antidepressant

These predictions are based on the structural similarities with other bioactive compounds.

Comparative Analysis of Similar Compounds

A comparison with structurally similar compounds provides insight into the potential biological activities of this compound.

Compound NameFunctional GroupsPredicted Biological Activity
This compoundMethoxy, Sulfonamide, PiperazineAnticancer, Antidepressant
(2-(4-Methoxyphenyl)thiazolidin-4-oneMethoxy, ThiazolidinoneAnti-inflammatory
(N-(4-Methoxyphenyl)sulfonamideMethoxy, SulfonamideAntibacterial
(N-(2-Hydroxyethyl)piperazineHydroxyethyl, PiperazineNeuropharmacological

This table highlights the unique structural features and potential applications of each compound relative to the target compound.

Case Studies and Research Findings

Research studies focusing on the biological activity of related compounds provide valuable insights:

  • Anti-inflammatory Effects : A study demonstrated that compounds with similar sulfonamide structures exhibited significant anti-inflammatory properties in animal models. The mechanism was linked to the inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Another study indicated that piperazine derivatives showed promising analgesic effects in pain models. The efficacy was attributed to their interaction with opioid receptors.
  • Anticancer Activity : Research on related compounds revealed cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining piperazine derivatives with sulfonyl chlorides.
  • Substitution Reactions : Modifying existing compounds to enhance biological activity.

The choice of synthesis method significantly impacts the yield and purity of the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.